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molecular formula C11H13ClO4 B8765918 Benzoic acid, 4-(3-chloropropoxy)-3-methoxy- CAS No. 151719-68-5

Benzoic acid, 4-(3-chloropropoxy)-3-methoxy-

Cat. No. B8765918
M. Wt: 244.67 g/mol
InChI Key: IOJGGTMAKCBHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367824B2

Procedure details

In a 300 mL volume glass flask equipped with a stirrer, a thermometer and a dropping funnel were placed 18.2 g (69.7 mmol) of methyl 4-(3-chloropropoxy)-3-methoxybenzoate (purity: 98 wt. %) prepared by procedures similar to the procedures of Reference Example III-3, 69.7 mL of an aqueous sodium hydroxide (2 mol/L), and 69.7 mL of methanol. The resulting mixture was heated to 40° C. for 4 hours in an argon gas atmosphere. After the reaction was complete, the reaction mixture was cooled to 10° C. and neutralized by 69.7 mL of hydrochloric acid (2 mol/L), to precipitate a crystalline product. The crystalline product was collected by filtration and dried under reduced pressure. There was obtained 16.2 g (isolated yield: 93.8%, purity: 99% in terms of area percentage determined by high performance liquid chromatography) of 4-(3-chloropropoxy)-3-methoxybenzoic acid as a white crystalline product.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
69.7 mL
Type
reactant
Reaction Step Two
Quantity
69.7 mL
Type
reactant
Reaction Step Three
Quantity
69.7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12]C)=[O:11])=[CH:8][C:7]=1[O:16][CH3:17].[OH-].[Na+].Cl>CO>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=1[O:16][CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
ClCCCOC1=C(C=C(C(=O)OC)C=C1)OC
Step Two
Name
Quantity
69.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
69.7 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
69.7 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300 mL volume glass flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
to precipitate a crystalline product
FILTRATION
Type
FILTRATION
Details
The crystalline product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC1=C(C=C(C(=O)O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 93.8%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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